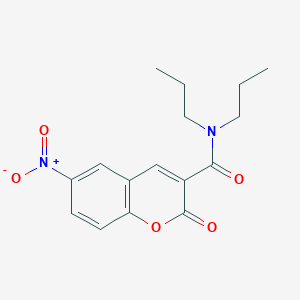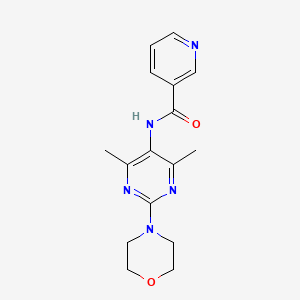
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)nicotinamide is a chemical compound used for research purposes12. It has a molecular formula of C16H19N5O2 and a molecular weight of 313.36112.
Synthesis Analysis
Unfortunately, the specific synthesis process for N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)nicotinamide is not readily available in the search results. Further research or consultation with a chemical supplier or expert may be necessary for detailed synthesis information3.Molecular Structure Analysis
The molecular structure analysis of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)nicotinamide is not directly available from the search results. However, a related compound, nicotinamide phosphoribosyltransferase (NAMPT), which catalyzes a key reaction in intracellular NAD biosynthesis, has been studied4. Further research may provide more specific information on the molecular structure of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)nicotinamide.Chemical Reactions Analysis
The specific chemical reactions involving N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)nicotinamide are not directly available from the search results. However, there are references to the synthesis and central dopaminergic effects of N-(4,6-dimethyl-2-pyridinyl)benzamides and derivatives5.Physical And Chemical Properties Analysis
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)nicotinamide has a molecular formula of C16H19N5O2 and a molecular weight of 313.36112. Further physical and chemical properties are not directly available from the search results.Aplicaciones Científicas De Investigación
DNA Damage Repair
Research has shown that nicotinamide stimulates the repair of DNA damage in human lymphocytes. It enhances DNA repair synthesis when cells are treated with UV irradiation or certain chemicals. This effect is concentration-dependent and reaches a maximum between 2 to 5 mM nicotinamide (Berger & Sikorski, 1980).
Fluorescent Probe for Hypoxic Cells
A study developed a novel off-on fluorescent probe for selective detection of hypoxia, using nicotinamide derivatives. This probe displayed properties such as high selectivity, “Turn-On” fluorescence response, no cytotoxicity, and dual emission, making it suitable for biomedical research fields and imaging of disease-relevant hypoxia (Feng et al., 2016).
Inhibition of Nicotinamide N-Methyltransferase
Small molecule inhibitors of Nicotinamide N-methyltransferase (NNMT), including nicotinamide derivatives, have been identified. These inhibitors provide insights into NNMT inhibition, which is significant in treating several metabolic and chronic disease conditions (Neelakantan et al., 2017).
Metabolomics Analysis in Cancer Cells
Nicotinamide plays a crucial role in cellular bioenergetics. A study used metabolomics to investigate the effects of a nicotinamide inhibitor on metabolic perturbations in human cancer cells. This suggests that global metabolomics can be a useful tool in pharmacological studies of the mechanism of action of drugs at a cellular level (Tolstikov et al., 2014).
Corrosion Inhibition
N-(morpholinomethyl) nicotinamide, a Mannich base, has shown high corrosion inhibition efficiency on brass in acidic solutions. It acts as a mixed-type inhibitor and follows Langmuir adsorption isotherm, which is valuable for industrial applications (Zulfareen et al., 2017).
Nutritional and Clinical Care
Nicotinamide, the amide form of vitamin B3, participates in cellular energy metabolism impacting physiology, oxidative stress, and multiple pathways tied to cellular survival and death. It shows potential in treating disorders like immune system dysfunction, diabetes, and aging-related diseases (Maiese et al., 2009).
Safety And Hazards
The specific safety and hazards associated with N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)nicotinamide are not directly available from the search results. It is noted that this product is not intended for human or veterinary use and is for research use only12.
Direcciones Futuras
The future directions of research involving N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)nicotinamide are not directly available from the search results. However, it is noted that this compound exhibits intriguing properties, making it valuable for various applications such as drug discovery and development2.
Propiedades
IUPAC Name |
N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-11-14(20-15(22)13-4-3-5-17-10-13)12(2)19-16(18-11)21-6-8-23-9-7-21/h3-5,10H,6-9H2,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFKXIZABRZQBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

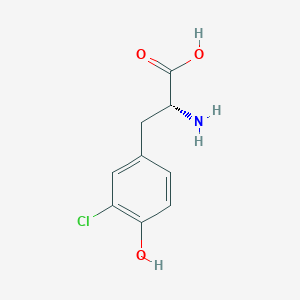
![2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2365319.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2365320.png)
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2365322.png)
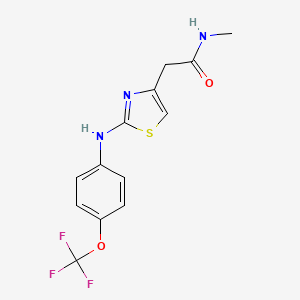
![Trans-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate](/img/structure/B2365324.png)
![N-1,3-benzodioxol-5-yl-2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetamide](/img/structure/B2365325.png)
![1-[(2,4-Dichlorobenzyl)sulfonyl]-2-phenyl-2-propanol](/img/structure/B2365328.png)

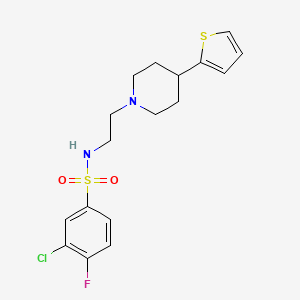
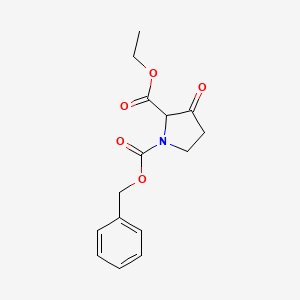
![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2365333.png)
![2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride](/img/structure/B2365335.png)
